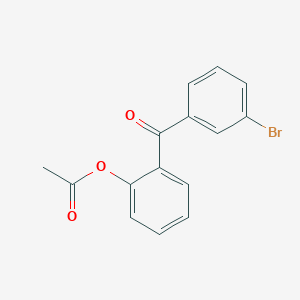

2-Acetoxy-3'-bromobenzophenone

説明

Contextualization of Substituted Benzophenones in Contemporary Organic Synthesis and Materials Science Research

In modern organic synthesis, substituted benzophenones are valuable intermediates and building blocks. crysdotllc.com Their synthesis and functionalization are pivotal areas of research, with methodologies often focusing on transition-metal-catalyzed reactions and organocatalysis to introduce a wide array of substituents. nih.govthieme-connect.com These modifications allow for the fine-tuning of the electronic and steric properties of the benzophenone (B1666685) scaffold, enabling the creation of novel structures for drug design and medicinal chemistry. nih.gov

In materials science, the properties of benzophenones are harnessed for applications such as the development of high-performance polymers and covalent organic frameworks (COFs). For instance, substituted benzophenone imines are utilized in COF synthesis, contributing to the creation of porous and crystalline materials with potential applications in energy storage, catalysis, and gas separation. rsc.org The ability of the benzophenone moiety to act as a photophysical probe is also exploited in chemical biology to study peptide-protein interactions. wikipedia.org

Significance of Acetoxy and Bromo Functionalities in Organic Building Blocks

The presence of acetoxy and bromo groups on an organic scaffold like benzophenone imparts specific reactivity and utility.

The acetoxy group (-OCOCH₃) is an ester functional group. In synthetic chemistry, it often serves as a protecting group for an alcohol. wikipedia.org This protection strategy allows other parts of the molecule to be modified without affecting the hydroxyl group. The acetoxy group can be introduced through acetylation of an alcohol using reagents like acetyl chloride or acetic anhydride. wikipedia.org It can later be removed (deprotected) to regenerate the alcohol under basic or acidic conditions. wikipedia.org

The bromo functionality (-Br) is a halogen substituent that significantly influences a molecule's reactivity. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. mdpi.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The bromo group's electron-withdrawing nature also affects the electronic properties of the aromatic ring to which it is attached.

Research Trajectories and Future Perspectives for 2-Acetoxy-3'-bromobenzophenone

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research avenues. As a bifunctional molecule, it can be considered a valuable intermediate in the synthesis of more complex derivatives.

The presence of the bromo group on one phenyl ring and the acetoxy group on the other allows for orthogonal chemical modifications. For instance, the bromo group could be utilized in a cross-coupling reaction to introduce a new substituent, while the acetoxy group remains intact. Subsequently, the acetoxy group could be hydrolyzed to reveal a phenolic hydroxyl group, which could then be further functionalized. This step-wise modification capability makes it a promising building block for creating libraries of novel benzophenone derivatives for screening in drug discovery programs or for developing new materials with tailored properties.

Future research could focus on synthesizing a series of analogues of this compound and evaluating their biological activities. Given the known pharmacological properties of the benzophenone scaffold, these new compounds could be investigated for anticancer, anti-inflammatory, or antimicrobial effects. nih.gov In materials science, this compound could be explored as a monomer or precursor for new polymers or functional materials.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | [2-(3-bromobenzoyl)phenyl] acetate (B1210297) |

| CAS Number | 890099-19-1 clearsynth.com |

| Molecular Formula | C₁₅H₁₁BrO₃ bldpharm.com |

| Molecular Weight | 319.15 g/mol bldpharm.com |

| Synonyms | This compound clearsynth.com |

| Product Category | Intermediate clearsynth.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[2-(3-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBNPWXWZISEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641565 | |

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-19-1 | |

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 3 Bromobenzophenone and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections of 2-Acetoxy-3'-bromobenzophenone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-O Disconnection: The ester linkage is the most labile bond, and its disconnection points to 2-hydroxy-3'-bromobenzophenone and an acetylating agent like acetyl chloride or acetic anhydride. This is a common and reliable transformation.

C-C Disconnection: The carbonyl-aryl bond can be disconnected via a Friedel-Crafts acylation pathway. This reveals two possible routes:

Route A: Disconnecting the bond between the carbonyl group and the acetoxy-substituted ring suggests 2-acetoxyphenyl as the nucleophile and 3-bromobenzoyl chloride as the electrophile. However, the acetoxy group is a deactivating group for Friedel-Crafts reactions, making this route less favorable. A more viable approach would involve using a more activating precursor, such as 2-methoxyphenyl (from anisole), followed by demethylation and acetylation.

Route B: Disconnecting the bond between the carbonyl group and the bromine-substituted ring points to a phenyl acetate (B1210297) derivative as the acylating agent and bromobenzene (B47551) as the nucleophile. This is also challenging due to the deactivating nature of the bromo group on the aromatic ring.

Based on this analysis, the most logical forward synthesis would involve the formation of the benzophenone (B1666685) core first, followed by the introduction of the acetoxy group. The key intermediate is therefore 2-hydroxy-3'-bromobenzophenone.

Direct Synthesis Routes to this compound

Direct synthesis focuses on building the molecule in a linear sequence, starting from simple precursors.

The final step in the most plausible synthetic route is the esterification of 2-hydroxy-3'-bromobenzophenone. This can be achieved through several standard methods:

Reaction with Acetyl Chloride: In the presence of a base like pyridine (B92270) or triethylamine, 2-hydroxy-3'-bromobenzophenone can be readily acetylated with acetyl chloride. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Reaction with Acetic Anhydride: Acetylation can also be performed using acetic anhydride, often with a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium acetate).

| Acetylating Agent | Catalyst/Base | Solvent | Typical Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane | >95 |

| Acetic Anhydride | Sodium Acetate | Acetic Anhydride (solvent) | 90-95 |

The data in this table is representative of typical acetylation reactions of phenols.

While direct bromination of 2-hydroxybenzophenone (B104022) could be a potential route to the intermediate, achieving regioselectivity for the 3'-position can be challenging. The hydroxyl group is an ortho-, para-director, and the benzoyl group is a meta-director. Therefore, direct bromination of 2-hydroxybenzophenone would likely lead to a mixture of products, with bromination occurring on the activated hydroxy-substituted ring. A more controlled approach involves starting with a pre-brominated precursor. For instance, using 3-bromobenzoic acid or its derivatives ensures the bromine is in the correct position.

The central benzophenone core is most commonly constructed via a Friedel-Crafts acylation reaction. ijraset.com To synthesize the precursor 2-hydroxy-3'-bromobenzophenone, a Friedel-Crafts acylation between a suitable phenol (B47542) derivative and 3-bromobenzoyl chloride is a viable strategy.

A common challenge with Friedel-Crafts reactions on phenols is the potential for O-acylation and the low reactivity of the hydroxylated ring. To circumvent this, a protecting group strategy is often employed. For example, anisole (B1667542) (methoxybenzene) can be used as the starting material. The methoxy (B1213986) group is an ortho-, para-director and activates the ring for electrophilic substitution.

The synthesis would proceed as follows:

Preparation of the Acylating Agent: 3-Bromobenzoic acid can be converted to 3-bromobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.comcymitquimica.comchemicalbook.comsigmaaldrich.com

Friedel-Crafts Acylation: Anisole reacts with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-methoxy-3'-bromobenzophenone and 4-methoxy-3'-bromobenzophenone. tamu.edunih.govresearchgate.netyoutube.com The ortho and para isomers would need to be separated.

Demethylation: The methoxy group of the desired ortho-isomer is then cleaved to reveal the hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids like BBr₃.

Acetylation: The resulting 2-hydroxy-3'-bromobenzophenone is then acetylated as described in section 2.2.1.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) |

| Acyl Chloride Formation | 3-Bromobenzoic Acid, Thionyl Chloride | - | - | >90 |

| Friedel-Crafts Acylation | Anisole, 3-Bromobenzoyl Chloride | AlCl₃ | Dichloromethane | 60-70 (ortho-isomer) |

| Demethylation | 2-Methoxy-3'-bromobenzophenone | BBr₃ | Dichloromethane | 85-95 |

| Acetylation | 2-Hydroxy-3'-bromobenzophenone, Acetyl Chloride | Pyridine | Dichloromethane | >95 |

The data in this table is based on analogous and well-established organic transformations.

Convergent and Divergent Synthetic Approaches to Functionalized Benzophenones

Convergent Synthesis: A convergent approach involves the separate synthesis of two or more fragments that are later combined to form the final product. wikipedia.org For this compound, a convergent synthesis could involve the preparation of a 2-acetoxy-substituted organometallic reagent and its subsequent coupling with a 3-bromo-substituted electrophile. For example, a Suzuki or Stille coupling could be envisioned, though this is a less common approach for benzophenone synthesis compared to Friedel-Crafts acylation.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. 2-Hydroxy-3'-bromobenzophenone is an excellent starting point for a divergent synthesis. This intermediate could be used to generate a library of derivatives by reacting the hydroxyl group with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to produce ethers, esters, and sulfonates.

Advanced Derivatization Strategies of this compound

Further functionalization of this compound can be achieved through various reactions targeting either the bromine atom or the aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be replaced with other functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or Buchwald-Hartwig amination (with amines). This allows for the introduction of a wide range of substituents at the 3'-position.

Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom could potentially undergo nucleophilic aromatic substitution, although this is generally difficult on an unactivated benzene (B151609) ring.

Further Halogenation: The aromatic rings can be further halogenated, although regioselectivity might be an issue. The acetoxy-substituted ring is deactivated, while the bromo-substituted ring is also deactivated.

These derivatization strategies allow for the creation of a diverse library of benzophenone analogs for various chemical and biological studies.

Transformations Involving the Acetoxy Moiety (e.g., Hydrolysis, Transesterification)

The acetoxy group, an ester, is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions provide a direct pathway to modify the phenolic portion of the molecule.

Hydrolysis: The hydrolysis of the acetoxy group in this compound to yield the corresponding 2-hydroxy-3'-bromobenzophenone can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and the corresponding phenol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the phenoxide leaving group. A final proton transfer from the generated carboxylic acid to the phenoxide yields the final phenol and a carboxylate salt. Enzymes, such as esterases, can also facilitate the hydrolysis of aryl esters under mild, aqueous conditions. researchgate.net

The mechanism of catalysis can depend on the stability of the leaving phenoxide group. rsc.org For many aryl acetates, catalysis involves the formation of a tetrahedral intermediate through nucleophilic attack. rsc.orgnih.gov

Transesterification: This process involves the exchange of the acetyl group's alkoxy portion with another alcohol. wikipedia.org Similar to hydrolysis, transesterification can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol, which can also serve as the solvent. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the reactant alcohol to form a more potent alkoxide nucleophile. wikipedia.org This alkoxide then attacks the ester carbonyl, proceeding through a tetrahedral intermediate to yield the new ester and release an acetate salt. masterorganicchemistry.com

These transformations are fundamental for converting the acetoxy group into a hydroxyl group, which can then serve as a precursor for ethers, or other functional moieties.

| Transformation | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Heating | 2-Hydroxy-3'-bromobenzophenone |

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/alcohol | Room temperature or heating | 2-Hydroxy-3'-bromobenzophenone |

| Acid-Catalyzed Transesterification | R-OH, H₂SO₄ (cat.) | Reflux in excess alcohol | 2-(Acyloxy)-3'-bromobenzophenone |

| Base-Catalyzed Transesterification | R-OH, NaOR (cat.) | Reflux in excess alcohol | 2-(Acyloxy)-3'-bromobenzophenone |

Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann Reactions, Borylation)

The carbon-bromine bond on the benzophenone scaffold is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds using transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. nih.gov It is a powerful method for forming biaryl structures. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This reaction is noted for its tolerance of a wide variety of functional groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It couples the aryl bromide with a primary or secondary amine in the presence of a strong base and a suitable phosphine (B1218219) ligand. mdpi.com This reaction provides a direct route to synthesize N-aryl benzophenone derivatives, which are important substructures in many pharmacologically active compounds and materials. wikipedia.orgorganic-chemistry.org

Ullmann Reaction: The classic Ullmann condensation involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl compound at high temperatures. alfa-chemistry.comacs.org Modern variations, often referred to as Ullmann-type reactions, are more versatile and can be used to form C-O, C-N, and C-S bonds by coupling aryl halides with alcohols, amines, and thiols, respectively. nih.gov These reactions typically use a copper catalyst, a ligand, and a base, often under milder conditions than the classic Ullmann condensation. nih.gov

Borylation: The aryl bromide can be converted into an arylboronic ester via the Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base like potassium acetate (KOAc). The resulting arylboronic ester is a stable, versatile intermediate that can then be used in subsequent Suzuki-Miyaura couplings with other aryl halides, expanding the synthetic possibilities.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(0) catalyst, phosphine ligand, base | C-C (Aryl-Aryl') |

| Buchwald-Hartwig | R₂NH | Pd(0) or Pd(II) catalyst, phosphine ligand, strong base | C-N (Aryl-NR₂) |

| Ullmann Reaction | Ar'-X, R-OH, R₂NH | Cu catalyst, ligand, base | C-C, C-O, C-N |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd catalyst, phosphine ligand, KOAc | C-B |

Modifications of the Ketone Carbonyl Group (e.g., Reduction, Condensation Reactions, Reformatsky Reaction)

The electrophilic carbonyl carbon of the ketone group is a hub for a variety of nucleophilic addition and condensation reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol (a benzhydrol derivative). Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent for this transformation, converting ketones to alcohols without affecting other functional groups like esters or aryl halides. nih.gov The reaction involves the transfer of a hydride ion from the borohydride reagent to the carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the alcohol.

Condensation Reactions: Benzophenones, lacking α-hydrogens, cannot undergo self-aldol condensation. However, they can act as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with an enolizable ketone or aldehyde. masterorganicchemistry.com In this reaction, a base removes an α-proton from the enolizable partner to form an enolate, which then attacks the carbonyl carbon of the benzophenone. The resulting β-hydroxy ketone can sometimes undergo dehydration to form a conjugated α,β-unsaturated ketone.

Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, known as a Reformatsky enolate. This enolate then adds to the ketone carbonyl group of the benzophenone derivative. Subsequent acidic workup yields a β-hydroxy ester. The reaction is particularly useful because the organozinc reagents are typically less reactive than Grignard reagents or organolithiums, preventing undesired side reactions with the ester functionality. Studies on substituted benzophenones have shown that both steric and electronic effects of substituents on the benzophenone nucleus can influence the yields of the resulting hydroxy acids. rsc.org

| Reaction | Key Reagent(s) | Intermediate | Final Product Type |

|---|---|---|---|

| Reduction | NaBH₄, then H₂O workup | Alkoxide | Secondary alcohol |

| Claisen-Schmidt Condensation | Enolizable ketone/aldehyde, base | Enolate, Aldol adduct | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Reformatsky Reaction | α-Halo ester, Zn, acid workup | Organozinc enolate | β-Hydroxy ester |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 3 Bromobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Acetoxy-3'-bromobenzophenone is predicted to exhibit signals corresponding to the eleven protons in the molecule. The spectrum can be divided into two main regions: the aromatic region, where protons attached to the benzene (B151609) rings resonate, and the aliphatic region, containing the signal for the methyl protons of the acetoxy group.

The acetoxy group's methyl protons (-CH₃) are expected to appear as a sharp singlet, typically in the range of δ 2.0-2.3 ppm, due to the deshielding effect of the adjacent ester carbonyl group.

The eight aromatic protons are distributed across two substituted benzene rings, leading to a complex set of overlapping multiplets in the downfield region (approximately δ 7.2-8.0 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents on each ring. The protons on the acetoxy-substituted ring are influenced by the electron-donating acetoxy group and the electron-withdrawing benzoyl group. The protons on the bromo-substituted ring are affected by the electron-withdrawing bromine atom and the central ketone carbonyl group. The expected splitting patterns (doublets, triplets, or multiplets) arise from spin-spin coupling between adjacent protons (ortho-, meta-, and para-coupling).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetoxy (-COCH₃) | 2.1 - 2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are anticipated.

Two signals are expected in the downfield region characteristic of carbonyl carbons. The ketone carbonyl (C=O) carbon is typically found around δ 195-197 ppm, while the ester carbonyl (-OC=O) carbon resonates at a slightly more upfield position, around δ 168-170 ppm.

The twelve aromatic carbons will produce signals in the approximate range of δ 120-140 ppm. The chemical shifts are dictated by the attached substituents. The carbon atom directly bonded to the bromine atom (ipso-carbon) is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone stackexchange.com. The carbons attached to the oxygen of the acetoxy group and the ketone carbonyl group will be shifted downfield.

The methyl carbon of the acetoxy group (-CH₃) is expected to appear in the upfield region of the spectrum, typically around δ 20-22 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 195 - 197 |

| Ester Carbonyl (O=C-O) | 168 - 170 |

| Aromatic Carbons (C-O, C-C=O) | 135 - 150 |

| Aromatic Carbons (C-Br) | 120 - 125 |

| Aromatic Carbons (C-H) | 125 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. oregonstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between signals of adjacent aromatic protons, allowing for the mapping of the proton connectivity within each of the two benzene rings. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org It is instrumental in assigning the signals of the protonated aromatic carbons by linking the previously analyzed ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A cross-peak between the acetoxy methyl protons and the ester carbonyl carbon.

Cross-peaks between the aromatic protons and the central ketone carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Correlations between protons on one ring and carbons on the other, via the central ketone linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. For a relatively flexible molecule like this, NOESY could provide insights into the preferred conformation by revealing spatial proximities between protons on the two different aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound would be dominated by strong absorptions corresponding to its two carbonyl groups and various bonds within its aromatic structure.

The most prominent features would be the C=O stretching vibrations. The ester carbonyl stretch is expected to appear at a higher wavenumber (around 1760-1770 cm⁻¹) compared to the ketone carbonyl stretch, which, due to conjugation with the aromatic rings, would likely appear in the range of 1660-1670 cm⁻¹. researchgate.netresearchgate.net

Other significant absorptions include C-O stretches from the ester group, C-H stretches from the aromatic rings and the methyl group, and C=C stretching vibrations within the aromatic rings. vscht.cz The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers. orgchemboulder.comlibretexts.org

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | R-COO-Ar | 1770 - 1760 | Strong |

| C=O Stretch (Ketone) | Ar-CO-Ar | 1670 - 1660 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | C-O | 1250 - 1150 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. For this compound, this analysis would reveal characteristic peaks corresponding to its specific functional groups. Key vibrational modes would include C=O stretching from the ketone and ester groups, C-Br stretching, C-O stretching of the acetate (B1210297), and various aromatic C-C and C-H vibrations. The resulting spectrum would serve as a unique molecular fingerprint, complementing infrared (IR) spectroscopy by detecting vibrations that are Raman-active. Analysis of peak positions, intensities, and polarization would allow for a comprehensive assignment of the molecule's vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₅H₁₁BrO₃, the theoretical exact mass can be calculated with high precision. An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. The close agreement between the measured exact mass and the calculated theoretical mass (typically within a few parts per million, ppm) would unequivocally confirm the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecule's conformation and how it organizes in the solid state.

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the crystal system, space group, and unit cell dimensions. This data would then be refined to produce a detailed model of the atomic positions. A data table summarizing these crystallographic parameters would be generated.

Conformational Analysis in the Crystalline State

The refined crystal structure would reveal the preferred conformation of this compound in the solid state. Key conformational features, such as the torsion angles between the two phenyl rings and the central carbonyl group, would be precisely measured. nih.govresearchgate.net These angles are influenced by the steric and electronic effects of the ortho-acetoxy and meta-bromo substituents. The analysis would describe the planarity of the phenyl rings and the orientation of the acetoxy group relative to its attached ring.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The crystal structure would elucidate the network of intermolecular interactions that govern the crystal packing. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl and ester oxygen atoms would be expected. bohrium.com A significant interaction would likely be halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on an adjacent molecule, such as an oxygen atom. mdpi.comresearchgate.net The arrangement of the aromatic rings could also facilitate π-π stacking interactions.

Computational and Theoretical Investigations of this compound: A Search for Available Data

The inquiry sought detailed information regarding the application of Density Functional Theory (DFT) for geometry optimization, electronic structure prediction, and high-level electronic structure analysis using ab initio methods. Furthermore, the request specified an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their spatial distribution, and the HOMO-LUMO gap as a predictor of electronic transitions and reactivity. Lastly, information on the conformational analysis and potential energy surfaces of this compound was requested.

While the fundamental principles of these computational methods are well-established in the scientific community, their application to a specific and relatively niche compound like this compound appears to be absent from the currently available public scientific literature. Consequently, the generation of a detailed article with specific data tables and research findings as per the provided outline is not feasible at this time.

Computational and Theoretical Investigations of 2 Acetoxy 3 Bromobenzophenone

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. sigmaaldrich.commdpi.com By mapping the electrostatic potential onto the molecule's electron density surface, MEP analysis allows for the prediction of its reactive behavior towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: regions with a negative potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack, while regions with a positive potential, colored in blue, are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov

For 2-Acetoxy-3'-bromobenzophenone, the MEP surface would highlight several key reactive sites. The oxygen atoms of the carbonyl (C=O) and ester (O-C=O) groups are expected to be the most electron-rich regions, displaying a significant negative electrostatic potential. researchgate.net These areas, therefore, represent the primary sites for interaction with electrophiles or hydrogen bond donors.

Conversely, the hydrogen atoms on the phenyl rings and the area around the bromine atom would exhibit a positive or near-neutral potential. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction where it acts as an electrophilic region (a "σ-hole") along the C-Br bond axis, making it a potential site for interaction with nucleophiles. nih.gov The phenyl rings, while generally less reactive than the carbonyl group, can also engage in π-π stacking interactions.

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |

| Carbonyl Oxygen Atom | Strongly Negative | Nucleophilic / Electrophilic Attack Site |

| Ester Oxygen Atoms | Negative | Nucleophilic / Electrophilic Attack Site |

| Phenyl Rings | Neutral to Slightly Negative | Site for π-π stacking interactions |

| Hydrogen Atoms | Positive | Electrophilic / Site for Nucleophilic Attack |

| Region along C-Br bond | Positive (σ-hole) | Site for Halogen Bonding |

This table is illustrative and based on the general principles of MEP analysis applied to the functional groups present in the molecule.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. scialert.netnih.gov These in silico predictions are highly valuable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic environment of atoms within a molecule.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. chem960.com By comparing these calculated values to a reference compound (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. For this compound, DFT calculations could predict the 1H and 13C chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the level of theory and basis set used in the calculation. nih.gov The predicted shifts would be influenced by the electronic effects of the substituents—the electron-withdrawing nature of the carbonyl, bromo, and acetoxy groups would cause characteristic downfield shifts for nearby nuclei.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations can help assign the vibrational modes observed in an experimental IR spectrum. For this compound, key predicted vibrational frequencies would include the characteristic stretching frequencies of the carbonyl (C=O) group, the C-O stretches of the ester, and the C-Br stretch, as well as the various aromatic C-H and C=C vibrations.

Table 2: Illustrative Example of Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~195 |

| Ester Carbonyl Carbon (O-C=O) | ~169 |

| Aromatic Carbons | 120-140 |

| Methyl Carbon (-CH3) | ~21 |

Note: These values are hypothetical and serve to illustrate the type of data generated from in silico NMR predictions. Actual values would require specific DFT calculations.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. jchemlett.comnih.govekb.eg These methods are crucial in drug discovery and molecular biology for understanding the binding mechanisms of structural motifs, rather than predicting biological outcomes. msdmanuals.comunimi.it

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jchemlett.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For this compound, a docking study would aim to identify the most favorable binding pose within a specific protein target. The benzophenone (B1666685) scaffold can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. bwise.kr The carbonyl and ester oxygen atoms can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues (e.g., serine, threonine, asparagine). bwise.kr The bromine atom could also form halogen bonds with electron-donating atoms like oxygen or nitrogen in the receptor. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the interactions. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the atomic motions of the system, allowing for the observation of conformational changes and the persistence of key interactions. elifesciences.orguniversiteitleiden.nl For the this compound-receptor complex, MD simulations could reveal the stability of the initial docked pose, the flexibility of the ligand in the binding site, and the specific hydrogen bonds, hydrophobic contacts, and halogen bonds that are maintained throughout the simulation.

Table 3: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

| Hydrogen Bonding | Carbonyl Oxygen, Ester Oxygens | Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Phenyl Rings | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp, His |

| Halogen Bonding | Bromine Atom | Backbone Carbonyls, Asp, Glu |

Reactivity and Reaction Mechanisms of 2 Acetoxy 3 Bromobenzophenone

Mechanistic Studies of Ester Hydrolysis and Transesterification of the Acetoxy Group

The acetoxy group of 2-Acetoxy-3'-bromobenzophenone is susceptible to nucleophilic attack, leading to ester hydrolysis or transesterification. These reactions can be catalyzed by either acid or base, each proceeding through a distinct mechanism. masterorganicchemistry.com

Base-Catalyzed Mechanism:

Under basic conditions, such as in the presence of a hydroxide (B78521) or alkoxide, the reaction proceeds via a nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The mechanism involves a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile (e.g., hydroxide for hydrolysis or an alkoxide, RO⁻, for transesterification) attacks the electrophilic carbonyl carbon of the acetoxy group. youtube.com This breaks the π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the leaving group (acetate, CH₃COO⁻) is expelled, resulting in the formation of a 2-hydroxy-3'-bromobenzophenone (in hydrolysis) or a new ester (in transesterification). masterorganicchemistry.comyoutube.com

Acid-Catalyzed Mechanism:

In the presence of a strong acid, the carbonyl oxygen of the acetoxy group is first protonated. libretexts.orgwikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water or an alcohol. masterorganicchemistry.comwikipedia.org The mechanism is often described by the PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen, activating the ester. masterorganicchemistry.com

Nucleophilic Attack: A water or alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the attacking nucleophile to the oxygen of the original leaving group.

Elimination: The protonated leaving group (acetic acid) is eliminated, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.

Transesterification is a reversible process, and the equilibrium can be driven toward the products by using the incoming alcohol as the solvent or by removing one of the products, such as a lower-boiling alcohol, through distillation. libretexts.orgwikipedia.org

Reaction Mechanisms of Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Catalytic Cycles, Role of Ligands)

The carbon-bromine bond at the 3'-position provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. wikipedia.orgtaylorandfrancis.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for aryl bromides. taylorandfrancis.comyoutube.com

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle and consists of three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. wikipedia.org This is often the rate-determining step and results in the formation of a square planar Aryl-Pd(II)-Halide complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is activated by a base. The organic group (R) is then transferred from the boron atom to the palladium center, displacing the halide and forming an Aryl-Pd(II)-R complex. youtube.com

Reductive Elimination: The two organic fragments (the benzophenone (B1666685) derivative and the R group) are eliminated from the palladium complex, forming a new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Role of Ligands:

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. nih.gov Bulky, electron-donating phosphine (B1218219) ligands (e.g., dialkylbiaryl phosphines) are often employed. nih.gov

Stabilization: Ligands prevent the aggregation of the palladium catalyst into inactive palladium black.

Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, which promotes its insertion into the C-Br bond. nih.gov

Promoting Reductive Elimination: Bulky ligands can increase the steric strain on the Pd(II) intermediate, which encourages the final reductive elimination step to release the product and regenerate the catalyst. acs.org

The choice of ligand is crucial and can significantly impact the reaction's efficiency, scope, and tolerance to other functional groups present in the molecule. researchgate.netresearchgate.net

| Step | Description | Key Intermediates | Role of Ligand |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Aryl-Br bond. | Aryl-Pd(II)-Br | Electron-donating ligands facilitate this step. |

| Transmetalation | Organic group is transferred from boron to palladium. | Aryl-Pd(II)-R' | Can influence the rate and efficiency of R' group transfer. |

| Reductive Elimination | New C-C bond is formed, regenerating Pd(0). | Pd(0) | Bulky ligands can promote this final step. |

Photochemical Reactivity of the Benzophenone Moiety

The benzophenone core of the molecule is a well-known chromophore that exhibits significant photochemical reactivity upon absorption of UV light. nih.gov

Upon absorbing UV radiation (~365-450 nm), the benzophenone moiety undergoes an n→π* electronic transition from the ground state (S₀) to an excited singlet state (S₁). researchgate.netscispace.com This is followed by a very rapid and efficient intersystem crossing (ISC) to form a more stable, reactive triplet state (T₁). researchgate.net

This triplet state has the character of a diradical (a ketyl diradical) and is a powerful hydrogen atom abstractor. researchgate.net In the presence of a suitable hydrogen donor (often the solvent, like isopropanol, or another organic molecule), the excited benzophenone can abstract a hydrogen atom, generating a benzophenone ketyl radical and a new radical from the hydrogen donor species. acs.orgnih.gov This is a primary pathway for photoinduced radical generation. youtube.com

The Norrish reactions are characteristic photochemical processes of ketones. researchgate.net

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). scispace.comresearchgate.net This process generates an acyl radical and an alkyl/aryl radical. While possible, benzophenones are generally less prone to Norrish Type I cleavage compared to aliphatic ketones, as the bond between the carbonyl carbon and the aromatic ring is stronger. scispace.com Instead, they often act as photosensitizers, initiating other reactions. scispace.com

Norrish Type II Cleavage: This is an intramolecular process that requires the presence of an abstractable γ-hydrogen atom on an alkyl chain attached to the carbonyl group. youtube.comsinica.edu.tw The excited carbonyl abstracts this hydrogen, forming a 1,4-biradical intermediate, which can then cleave to form an enol and an alkene or cyclize (Yang cyclization). researchgate.net this compound lacks the necessary flexible alkyl chain with γ-hydrogens, making the Norrish Type II cleavage pathway inapplicable to this molecule.

Electrochemical Reactions and Reductive/Oxidative Pathways

The electrochemical behavior of this compound is characterized by its susceptibility to reduction. The reduction of halobenzophenones in aprotic solvents has been studied, revealing a stepwise process. researchgate.net

Reductive Pathways:

The initial step in the electrochemical reduction is a single-electron transfer to the benzophenone moiety, which has a relatively low-lying LUMO, to form a radical anion. researchgate.net

[Ar-CO-Ar'-Br] + e⁻ → [Ar-CO-Ar'-Br]•⁻

This radical anion can then follow two principal pathways:

Carbon-Halogen Bond Cleavage: The radical anion can undergo cleavage of the carbon-bromine bond, which is the weaker point, to release a bromide ion and form an aryl radical. This is a common pathway for reduced haloaromatics. researchgate.net[Ar-CO-Ar'-Br]•⁻ → [Ar-CO-Ar']• + Br⁻ The resulting aryl radical can then be further reduced or can abstract a hydrogen atom from the solvent.

Reaction at the Carbonyl Group: The radical anion (ketyl radical) can also react with electrophiles. For instance, in the presence of carbon dioxide, the radical anion can be trapped, leading to carboxylation at the carbonyl carbon to form an α-hydroxy carboxylic acid after workup. researchgate.net

The relative rates of these competing pathways depend on factors such as the solvent, the electrode potential, and the presence of trapping agents. researchgate.net

Oxidative Pathways:

While less commonly studied for this specific class of compounds, oxidative pathways would likely involve the removal of electrons from the π-systems of the aromatic rings or from the non-bonding electrons of the oxygen or bromine atoms at higher potentials. This could lead to the formation of radical cations and subsequent polymerization or reaction with nucleophiles present in the electrochemical cell.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The acetoxy (-OAc) and bromo (-Br) substituents significantly influence the reactivity of the benzophenone core through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Electronic Effects:

Bromo Group (-Br): Located at the 3'-(meta) position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org It has a weak, deactivating resonance effect (+R). The net result is that the bromine atom deactivates the ring it is attached to, making it less susceptible to electrophilic aromatic substitution but activating it for nucleophilic attack and cross-coupling reactions. lumenlearning.com This deactivation also influences the thermodynamics by affecting the stability of charged intermediates. nih.gov

Acetoxy Group (-OAc): Located at the 2-(ortho) position, the acetoxy group is more complex. The carbonyl oxygen within the acetoxy group is electron-withdrawing (-I effect). However, the ether-like oxygen adjacent to the ring can donate a lone pair of electrons through resonance (+R effect). As an ortho substituent, its steric bulk can also play a significant role.

Influence on Reaction Kinetics and Thermodynamics:

Cross-Coupling: The electron-withdrawing nature of the bromo substituent makes the attached carbon atom more electrophilic, which can facilitate the initial oxidative addition step in palladium-catalyzed cross-coupling, thus affecting the reaction kinetics.

Photoreactivity: Substituents can alter the energy levels of the n and π* orbitals and the lifetime and reactivity of the excited triplet state. acs.orgnih.gov Electron-withdrawing groups can impact the stability of the resulting ketyl radical, which in turn affects the kinetics and thermodynamics of photoreduction processes. acs.orgnih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Reactivity |

|---|---|---|---|---|

| -Br | 3' (meta) | Strongly withdrawing | Weakly donating/deactivating | Activates C-Br bond for cross-coupling; deactivates ring. |

| -OAc | 2 (ortho) | Withdrawing | Donating | Steric hindrance; modulates carbonyl reactivity. |

Advanced Research Applications of 2 Acetoxy 3 Bromobenzophenone in Chemical Science

Role as a Precursor or Key Synthetic Intermediate in the Synthesis of Diverse Organic Compounds

The chemical architecture of 2-Acetoxy-3'-bromobenzophenone establishes it as a valuable and versatile precursor in synthetic organic chemistry. Its benzophenone (B1666685) core, substituted with strategically placed acetoxy and bromo functional groups, offers multiple reactive sites for constructing a wide array of more complex organic molecules, particularly heterocyclic compounds. nih.govresearchgate.netnih.gov The benzophenone scaffold itself is a fundamental building block found in numerous biologically active and industrially significant molecules. nih.gov

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions:

The Carbonyl Group: The ketone moiety is a classic electrophilic center. It readily participates in condensation reactions with various nucleophiles, such as thiosemicarbazide, to form intermediates that can be cyclized to yield diverse heterocyclic systems like thiazoles. nih.gov It can also serve as a starting point for the synthesis of chalcones, which are themselves precursors to heterocycles like oxazines, thiazines, and isoxazoles.

The Bromo Substituent: The bromine atom on one of the phenyl rings is a key functional handle for carbon-carbon bond formation. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This allows for the introduction of new alkyl, vinyl, or aryl groups, effectively extending the molecular framework and enabling the synthesis of complex, highly conjugated systems. mdpi.com

The Acetoxy Group: The acetoxy group can be readily hydrolyzed under basic or acidic conditions to reveal a hydroxyl group. This unmasked phenol (B47542) provides an additional site for modification, such as etherification or esterification, further expanding the synthetic possibilities. This hydroxyl group can also direct subsequent electrophilic substitution reactions on the aromatic ring.

The combination of these reactive sites allows for a modular approach to synthesis, where each part of the this compound molecule can be addressed sequentially to build intricate molecular targets. For instance, the bromo group could be used in a cross-coupling reaction to build a bi-aryl system, followed by a condensation reaction at the carbonyl group to form a heterocyclic ring.

| Heterocyclic Class | Key Reagents for Synthesis | General Synthetic Approach | Reference |

|---|---|---|---|

| Thiazoles | Thiosemicarbazide, 2-bromoacetophenone | Condensation with benzophenone carbonyl followed by cyclization. | nih.gov |

| Oxadiazoles | Hydrazine, various aromatic acids | Conversion of benzophenone to hydrazide, followed by cyclization. | researchgate.net |

| Pyrimidines / Thiazines | Chalcone (B49325) intermediate, Urea / Thiourea | Initial Claisen-Schmidt condensation to form a chalcone, followed by cyclocondensation. | researchgate.net |

| Isoxazoles | Chalcone intermediate, Hydroxylamine | Reaction of the chalcone α,β-unsaturated ketone system with hydroxylamine. | |

| Pyridines | Ethyl cyanoacetate, Ammonium acetate (B1210297) | Reaction with activated methylene (B1212753) compounds via Michael addition and cyclization. | researchgate.net |

Potential Applications in Materials Science Research

The structural characteristics of this compound make it an intriguing candidate for investigation in various domains of materials science. The benzophenone core is known for its photophysical properties, while the bromo and acetoxy substituents provide avenues for tuning these properties and for incorporation into larger molecular or polymeric systems. nih.gov

Design of Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)

The development of novel organic semiconductors is crucial for advancing technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The efficacy of these materials often depends on their ability to form extended π-conjugated systems that facilitate charge transport. This compound can serve as a building block for such materials. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Stille coupling), which can be used to link the benzophenone unit to other aromatic or heteroaromatic systems, such as thiophenes or benzothiophenes. mdpi.com This strategy allows for the systematic construction of larger, well-defined conjugated molecules with tailored electronic properties. The resulting materials could be investigated for their charge mobility and photoluminescent characteristics, key parameters for semiconductor and OLED applications. mdpi.com The non-planar, twisted conformation of the benzophenone core could also be exploited to influence molecular packing in the solid state, which is a critical factor in determining the performance of organic electronic devices.

Development of Functional Polymers and Photoinitiators

The benzophenone moiety is one of the most widely used Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone carbonyl group is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating free radicals that initiate polymerization. This compound is expected to retain this fundamental photochemical activity. It could be used as a small-molecule photoinitiator for UV-curing applications in inks, coatings, and adhesives. Furthermore, the molecule could be chemically modified—for example, by converting the acetoxy group to a polymerizable group like an acrylate (B77674)—to create a copolymerizable photoinitiator. researchgate.net Incorporating the photoinitiator unit directly into the polymer backbone can reduce issues related to migration and leaching of the initiator from the cured material.

Utilization in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules into well-defined, higher-order structures through non-covalent interactions. The design of these architectures relies on the principles of molecular recognition and self-assembly. This compound possesses several functional groups capable of participating in specific and directional intermolecular interactions, making it a promising candidate for crystal engineering. A study on the related compound meta-bromobenzophenone revealed the importance of weak C-H···O hydrogen bonds and π-π stacking interactions in its crystal lattice. sci-hub.se Similarly, this compound can engage in a variety of non-covalent interactions:

Hydrogen Bonding: The carbonyl oxygen atoms of both the ketone and the acetate groups can act as acceptors for weak C-H···O hydrogen bonds.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer surface (the σ-hole), can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The two phenyl rings provide surfaces for π-π stacking interactions, which are crucial for organizing aromatic molecules in the solid state.

By carefully controlling these interactions, it may be possible to guide the self-assembly of this compound into predictable supramolecular networks, such as chains, sheets, or more complex three-dimensional structures.

| Interaction Type | Participating Molecular Features | Potential Role in Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding (Weak) | C-H donors (aromatic) and C=O acceptors (ketone, acetate) | Formation of 1D chains or 2D networks. | sci-hub.se |

| Halogen Bonding | C-Br group (donor) and C=O group (acceptor) | Directional control of molecular packing. | sci-hub.se |

| π-π Stacking | Aromatic phenyl rings | Stabilization of layered structures. | sci-hub.se |

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Elucidation of Structural Determinants for Desired Chemical Properties

The chemical behavior of this compound is governed by the interplay of electronic and steric effects originating from its substituents. The rational design of new molecules for specific applications relies on understanding these determinants.

Electronic Effects: The substituents significantly modulate the electron density distribution across the molecule.

The acetoxy group at the ortho-position (position 2) has a dual electronic nature. It is electron-withdrawing through an inductive effect (-I) due to the electronegative oxygen atoms, but it is electron-donating through a resonance effect (+M) as the lone pairs on the adjacent oxygen can delocalize into the aromatic ring. The net effect influences the reactivity of the adjacent phenyl ring and can affect the energy levels of the molecule's frontier molecular orbitals.

The bromo group at the meta-position (position 3') is primarily electron-withdrawing via induction (-I) and weakly deactivating through resonance (+M). Its presence lowers the electron density of the ring it is attached to and influences the electrophilicity of the ketone's carbonyl carbon.

Positional Isomerism: The specific ortho and meta positioning of the substituents is critical. Moving the bromo group to the ortho or para position, for example, would significantly alter the molecule's electronic properties and its ability to participate in intermolecular interactions like halogen bonding. Similarly, changing the acetoxy group's position would alter the steric environment around the carbonyl and change its electronic influence on the ring system. Studies on other substituted benzophenones have shown that the position of a substituent, such as an amino group, plays an integral role in determining activity, a principle that extends to chemical and material properties. nih.gov

By understanding these structural determinants, chemists can rationally design new benzophenone derivatives. For instance, to create a more efficient photoinitiator, one might replace the bromo group with an electron-donating group to tune the energy of the excited state. To design a molecule for a specific crystal structure, one might change the substituent positions to favor different intermolecular packing motifs.

| Substituent & Position | Electronic Effect | Steric Effect | Predicted Impact on Properties |

|---|---|---|---|

| 2-Acetoxy | Inductive (-I), Resonance (+M) | Significant steric hindrance near C=O | Alters carbonyl reactivity; influences molecular conformation and photophysics. |

| 3'-Bromo | Inductive (-I), Weak Resonance (+M) | Moderate | Increases electrophilicity of C=O; enables cross-coupling reactions; potential for halogen bonding. |

| (Hypothetical) 4'-Bromo | Inductive (-I), Resonance (+M) | Minimal | Maximizes electronic withdrawal from the ring through resonance, impacting UV-Vis absorption. |

| (Hypothetical) 2-Hydroxy | Inductive (-I), Resonance (+M) | Moderate | Enables intramolecular H-bonding with C=O; acts as H-bond donor in crystals. |

Computational Screening and Lead Compound Identification for Chemical Applications

Computational screening methodologies are powerful tools in modern chemical science for the rapid evaluation of molecules for specific applications, thereby accelerating the discovery of new lead compounds. For a molecule like this compound, these in silico techniques can predict its physicochemical properties, reactivity, and potential biological activity, guiding further experimental investigation.

The core of computational screening for compounds such as this compound often involves Density Functional Theory (DFT) calculations. researchgate.net These calculations can elucidate the electronic structure of the molecule, providing insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The energies and distributions of these orbitals are critical in predicting a molecule's reactivity. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key consideration in designing synthetic pathways or understanding potential mechanisms of action in a biological context. researchgate.net

The substituents on the benzophenone scaffold, the acetoxy group at the 2-position and the bromo group at the 3'-position, are expected to significantly influence its electronic properties. The acetoxy group, particularly at the ortho position, can exert both inductive and resonance effects that modulate the electron density of the benzoyl ring. The bromo group, being electron-withdrawing, will also impact the electronic character of its respective phenyl ring. Computational models can precisely quantify these effects, allowing for a comparison of this compound with a virtual library of other substituted benzophenones to identify candidates with optimal electronic properties for a desired application.

In the context of lead compound identification for medicinal chemistry, computational screening would involve docking studies. Here, the 3D structure of this compound would be computationally modeled and "docked" into the active site of a target protein. Scoring functions would then be used to predict the binding affinity and mode of interaction. The benzophenone scaffold is a known privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov The specific substitution pattern of this compound could offer a unique combination of steric and electronic properties that favor binding to a particular biological target.

The following interactive table summarizes the key computational parameters that would be assessed for this compound and their implications for its potential as a lead compound.

| Computational Parameter | Predicted Influence of Substituents | Implication for Lead Compound Identification |

| HOMO Energy | The electron-donating potential of the acetoxy group may raise the HOMO energy, influencing its properties as an electron donor in charge-transfer interactions. | Can be correlated with antioxidant activity or the ability to engage in specific catalytic cycles. |

| LUMO Energy | The electron-withdrawing nature of the bromo group and the carbonyl function is expected to lower the LUMO energy. researchgate.net | A lower LUMO energy can indicate greater susceptibility to reduction and may be a predictor of certain types of biological activity or reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The MEP map would reveal electron-rich regions (around the carbonyl and acetoxy oxygens) and electron-poor regions, guiding the understanding of non-covalent interactions. | Crucial for predicting hydrogen bonding capabilities and other electrostatic interactions with a biological target, which are key for binding affinity. |

| Dipole Moment | The asymmetrical substitution pattern will result in a significant molecular dipole moment. | Influences solubility, membrane permeability, and the overall strength of dipole-dipole interactions with a target receptor. |

By systematically calculating these parameters for this compound and related virtual compounds, researchers can efficiently screen for molecules with the most promising profiles for further synthesis and experimental validation.

Design Principles for Modulating Reactivity, Selectivity, and Material Performance

The rational design of molecules with tailored properties is a cornerstone of modern chemistry. For this compound, specific design principles can be applied to modulate its reactivity, selectivity in chemical transformations, and its performance as a component in advanced materials. These principles are primarily centered around modifying its chemical structure and understanding the resulting changes in its electronic and steric properties.

Modulating Reactivity:

The reactivity of the benzophenone core is largely dictated by the electronic nature of its substituents. The carbonyl group is inherently electrophilic and can undergo a variety of nucleophilic addition reactions. The presence of the electron-withdrawing bromo group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the acetoxy group, while having an electron-withdrawing inductive effect, also has lone pairs on the oxygen atoms that can participate in resonance, potentially donating electron density to the ring system. Computational studies on substituted benzophenones have shown a linear relationship between the LUMO energies and their reduction potentials, providing a predictable way to tune reactivity. researchgate.net

A key aspect of benzophenone chemistry is its photochemical reactivity. Upon absorption of UV light, benzophenone can be excited to a triplet state, which is a highly reactive diradical species. This property is exploited in photochemistry, for instance, in initiating polymerization reactions or in C-H activation. The substituents on this compound will influence its absorption spectrum and the properties of its excited state. For example, modifying the electronic nature of the substituents can shift the absorption maximum, allowing for excitation at different wavelengths.

Modulating Selectivity:

Controlling the selectivity of a reaction—chemo-, regio-, and stereoselectivity—is a primary goal in chemical synthesis. For a multifunctional molecule like this compound, several types of selectivity can be envisioned and controlled.

Chemoselectivity: The molecule possesses multiple reactive sites: the carbonyl group, the aromatic rings which can undergo electrophilic substitution, and the ester group which can be hydrolyzed. The relative reactivity of these sites can be tuned. For instance, in a reduction reaction, careful choice of reducing agent could selectively target the carbonyl group over the ester.

Regioselectivity: In reactions involving the aromatic rings, such as further electrophilic substitution, the existing substituents will direct the position of the incoming group. The acetoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, but deactivating. The interplay of these directing effects can be exploited to achieve specific substitution patterns on either ring.

Stereoselectivity: While this compound itself is achiral, reactions at the carbonyl group can generate a new stereocenter. The steric bulk of the ortho-acetoxy group could provide a degree of facial selectivity in nucleophilic additions, potentially favoring the formation of one enantiomer over the other if a chiral reagent is used.

Modulating Material Performance:

The benzophenone scaffold is a versatile building block for functional materials, including polymers, liquid crystals, and photofunctional materials. The properties of these materials are intrinsically linked to the structure of the constituent molecules.

Polymer Science: Benzophenone derivatives can be incorporated into polymer chains to act as photosensitive cross-linkers. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and cross-linking of the material. The efficiency of this process can be tuned by the substituents. The bromo-substituent, for instance, could potentially participate in other types of cross-linking reactions, such as transition-metal-catalyzed couplings.

Optical Materials: The chromophoric nature of the benzophenone core makes it a candidate for applications in optical materials. The absorption and emission properties can be fine-tuned through synthetic modification. For example, extending the conjugation of the aromatic system or introducing specific electron-donating and -accepting groups can shift the absorption and fluorescence spectra, a key design principle for creating new dyes and optical sensors. A general design strategy for aromatic ketone-based dual-emissive materials involves creating a suitable intramolecular charge-transfer (ICT) state. nih.gov

The following interactive table outlines key design principles for modulating the properties of this compound.

| Design Principle | Molecular Modification | Effect on Reactivity/Selectivity/Performance |

| Tuning Electronic Properties | Replacement of the bromo group with a strong electron-donating group (e.g., methoxy). | Decreases the electrophilicity of the carbonyl group, potentially altering its reactivity and shifting its absorption spectrum. |

| Steric Hindrance | Introduction of a bulky substituent ortho to the carbonyl group. | Can increase the stereoselectivity of additions to the carbonyl and influence the conformation of the molecule, affecting its packing in the solid state and thus its material properties. |

| Enhancing Photochemical Activity | Modification of substituents to optimize the energy of the triplet state. | Can lead to more efficient photo-initiation or hydrogen abstraction, improving performance in applications like UV curing. |

| Improving Polymerizability | Introduction of a polymerizable group (e.g., a vinyl or acrylate group) onto one of the aromatic rings. | Allows for the direct incorporation of the benzophenone unit into a polymer backbone, creating a photosensitive material. |

Through the systematic application of these design principles, the properties of this compound can be rationally modulated to meet the demands of a wide range of advanced chemical applications.

Q & A

Q. What are the key synthetic routes for preparing 2-Acetoxy-3'-bromobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor acetophenone derivative. For example, bromination of 3'-hydroxyacetophenone using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under anhydrous conditions can introduce the bromine atom selectively at the 3' position . Subsequent acetylation of the hydroxyl group with acetic anhydride in a basic medium (e.g., pyridine) yields the final product. Critical parameters include:

- Temperature control : Bromination is exothermic; maintaining 0–5°C prevents side reactions.

- Catalyst stoichiometry : Excess FeCl₃ may lead to over-bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : The acetyloxy group (–OAc) appears as a singlet at δ 2.1–2.3 ppm. The aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) due to the electron-withdrawing effect .

- IR Spectroscopy : Strong absorption at ~1760 cm⁻¹ confirms the carbonyl group (C=O) of the acetyloxy moiety.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 303 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) validate the structure .

Q. How can researchers optimize purification protocols to minimize by-products in this compound synthesis?

- Methodological Answer :

- Recrystallization : Use a solvent pair like ethanol/water (8:2) to isolate the product, leveraging differences in solubility between the target compound and impurities (e.g., unreacted starting materials).

- Chromatographic Techniques : Preparative TLC or HPLC with a C18 column effectively separates brominated isomers. Monitor fractions via UV absorption at 254 nm .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :